

An In-depth Technical Guide to Lodal: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Lodal*

Cat. No.: *B15347060*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodal, identified by the IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium chloride, is a quaternary ammonium compound belonging to the isoquinoline class of molecules. Its rigid, bicyclic core structure, featuring methoxy substitutions, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Lodal** and its close structural analogs. The information presented herein is intended to support further research and development efforts involving this chemical entity.

Chemical Structure and Identifiers

The fundamental structure of **Lodal** is based on a 3,4-dihydroisoquinoline core, with methoxy groups at positions 6 and 7, and a methyl group on the quaternary nitrogen. The positive charge on the nitrogen is balanced by a chloride counter-ion.

Identifier	Value
IUPAC Name	6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium chloride[1]
CAS Number	553-28-6[1]
Molecular Formula	C ₁₂ H ₁₆ ClNO ₂ [1]
SMILES String	<chem>C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC.[Cl-]</chem> [1]
Molecular Weight	241.71 g/mol [1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for drug development, influencing its formulation, delivery, and pharmacokinetic profile. While extensive experimental data for **Lodal** is limited in publicly accessible literature, the following table summarizes available computed and qualitative information.

Property	Value/Information	Source
Melting Point	A related compound, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate, has a reported melting point of 148–152 °C. The melting point of Lodal is expected to be in a similar range for a crystalline solid.	[2]
Solubility	As a quaternary ammonium salt, Lodal is expected to be soluble in polar solvents such as water. Its solubility is likely to be pH-dependent. It is predicted to be moderately soluble in water.	[3][4]
pKa	Due to the permanently charged quaternary nitrogen, Lodal does not have a pKa associated with this group.	
logP	A predicted logP value for a structurally related compound suggests that Lodal may have a logP in the range that is favorable for oral bioavailability. A lower logP indicates higher hydrophilicity.	[3]

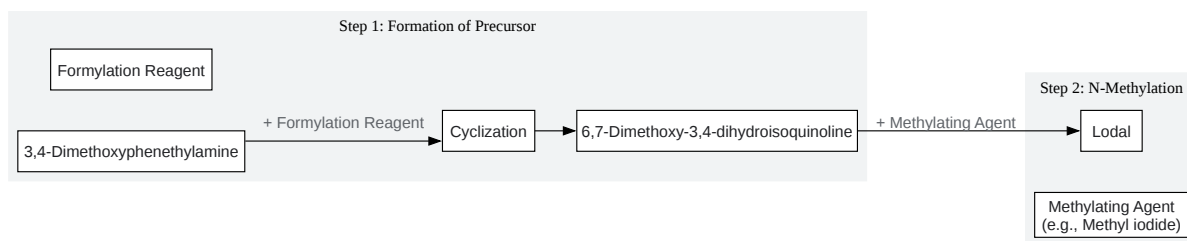
Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Lodal** (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium chloride) are not readily available in the reviewed literature. However, a general synthetic strategy can be inferred from procedures for structurally similar compounds.

A plausible approach involves the N-methylation of the corresponding tertiary amine, 6,7-dimethoxy-3,4-dihydroisoquinoline.

A one-pot synthesis method has been described for the hydrochloride salt of 6,7-dimethoxy-3,4-dihydroisoquinoline, a precursor to **Lodal**. This method involves the reaction of 3,4-dimethoxyphenethylamine with a formylation reagent, followed by cyclization.

Hypothetical Synthesis Workflow for **Lodal**:



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Hypothetical two-step synthesis of **Lodal**.

General Experimental Protocol for N-methylation (Adaptable for **Lodal** Synthesis):

- **Dissolution:** Dissolve the precursor, 6,7-dimethoxy-3,4-dihydroisoquinoline, in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
- **Addition of Methylating Agent:** Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution. The reaction is typically carried out at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Isolation: Upon completion, the product, **Lodal**, may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, pure **Lodal**.

Biological Activity and Mechanism of Action

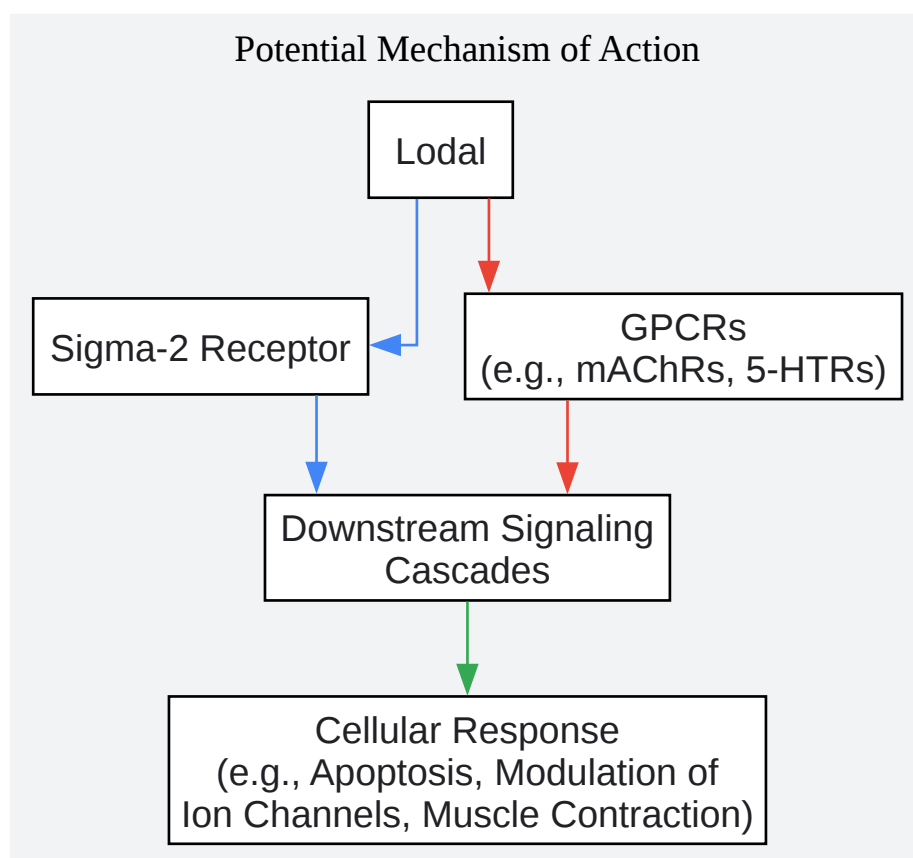
While specific pharmacological studies on **Lodal** are scarce, research on structurally related 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives provides insights into its potential biological activities. These related compounds have demonstrated anticonvulsant effects and have been identified as ligands for the sigma-2 receptor.

The sigma-2 receptor is overexpressed in various tumor cell lines, making it a target for cancer diagnostics and therapeutics. Ligands for this receptor can induce apoptosis and inhibit cell proliferation.

Furthermore, some dihydroisoquinoline derivatives have been shown to modulate the activity of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, suggesting a potential role in regulating smooth muscle contractility.

Potential Signaling Pathway Involvement:

Given the activity of related compounds, **Lodal** could potentially interact with signaling pathways associated with the sigma-2 receptor or G-protein coupled receptors like mAChRs and 5-HT receptors.



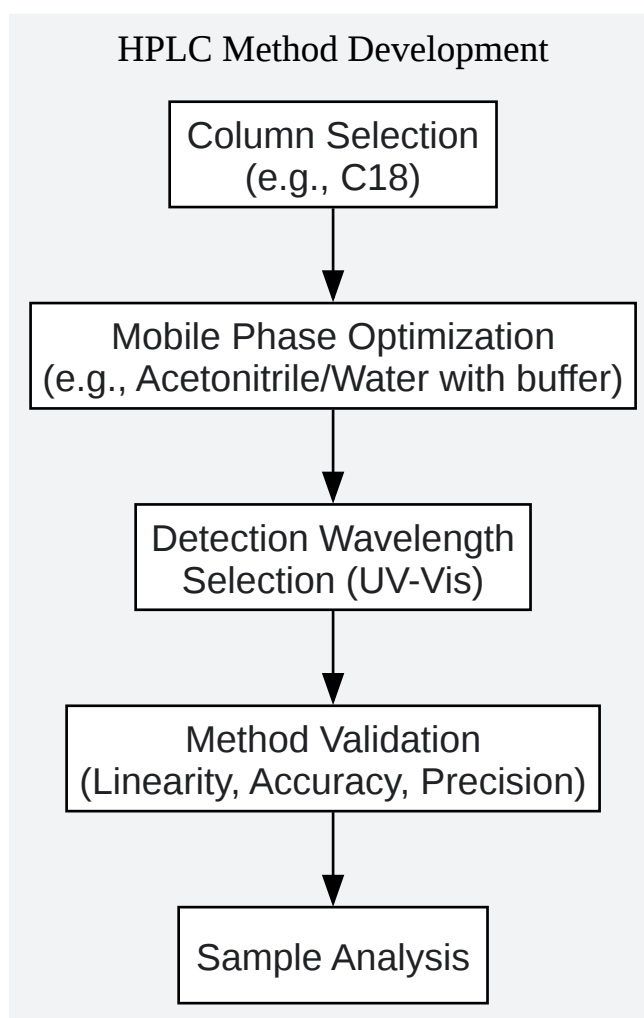
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Potential signaling pathways modulated by **Lodal**.

Analytical Methods

The quantification of **Lodal** in biological matrices or for quality control purposes would likely employ standard analytical techniques such as high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry).

General HPLC Method Development Workflow:



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Workflow for developing an HPLC method for **Lodal** analysis.

Key Considerations for Analytical Method Development:

- Column: A reverse-phase C18 column is a common starting point for the analysis of polar organic molecules.
- Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) would likely be effective. The pH of the aqueous phase can be adjusted to optimize peak shape.

- Detection: UV detection would be suitable, with the selection of a wavelength corresponding to the absorbance maximum of **Lodal**. Mass spectrometry would provide higher sensitivity and specificity.
- Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Conclusion

Lodal is a quaternary isoquinolinium compound with a chemical structure that suggests potential for biological activity. While specific experimental data on its physicochemical and pharmacokinetic properties are limited, information from structurally related compounds indicates that it may possess interesting pharmacological effects, possibly through interaction with sigma-2 receptors or other receptor systems. The synthetic and analytical methodologies outlined in this guide provide a framework for future research into this compound. Further investigation is warranted to fully elucidate the properties and therapeutic potential of **Lodal**.

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